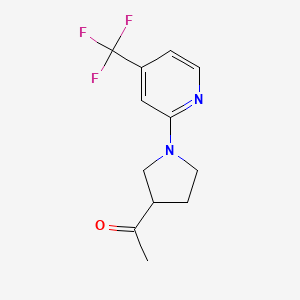

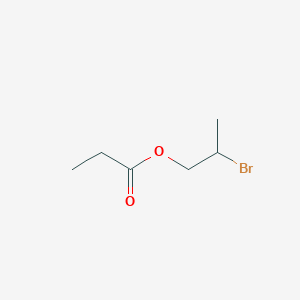

![molecular formula C7H6ClN5O2 B2369838 Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate CAS No. 2173999-28-3](/img/structure/B2369838.png)

Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a versatile heterocycle that has been used in various areas of drug design . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . This scaffold has found numerous applications in medicinal chemistry .

Synthesis Analysis

The synthesis of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported . Especially, compound 19 potently inhibited USP28, showing selectivity over USP7 and LSD1 .

Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been reported . The use of the TP scaffold as a purine surrogate has been documented over the years through different drug discovery programs .

Chemical Reactions Analysis

The synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors have been reported .

Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized novel derivatives of 1,2,3-triazolo[4,5-d]pyrimidine, including this compound, to evaluate their antitumor potential. In vitro studies against human cancer cell lines (such as MGC-803, MCF-7, EC-109, PC-3, and Hela) have been conducted . Investigating its mechanism of action and efficacy in inhibiting tumor growth is crucial for cancer therapy.

- The compound’s structure suggests potential antiproliferative activity. Scientists have designed and synthesized [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety. These derivatives were evaluated against various cancer cell lines using MTT assays . Further exploration of its impact on cell proliferation and apoptosis pathways is warranted.

- Living cell metabolic activity can be assessed using this compound. Researchers have employed it as a metric to study cellular processes and responses . Understanding its effects on cellular metabolism could provide insights into drug development and disease treatment.

Antitumor Activity

Antiproliferative Properties

Metabolic Studies

Wirkmechanismus

Target of Action

Similar compounds have shown activity against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .

Biochemical Pathways

Given its potential antitumor activity , it may be inferred that it affects pathways related to cell proliferation and survival.

Result of Action

Similar compounds have demonstrated good to moderate anticancer activity, most notably against renal cancer cell lines .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(7-chlorotriazolo[4,5-d]pyrimidin-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O2/c1-15-4(14)2-13-7-5(11-12-13)6(8)9-3-10-7/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBOQMIZCPHEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C(=NC=N2)Cl)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)

![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)

![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)

![4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2369768.png)

![4-Methyl-6-(4-phenoxyphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369769.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2369772.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2369773.png)